1,2,3-Trichloro-4-fluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVGXXXWPQLLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190052 | |
| Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-36-2 | |
| Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of Trichlorofluorobenzene Isomers
Abstract
Introduction: The Significance of Trichlorofluorobenzene Isomers
Trichlorofluorobenzenes are halogenated aromatic compounds with potential applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The specific substitution pattern of the chlorine and fluorine atoms on the benzene ring gives rise to six distinct isomers, each with unique physical, chemical, and biological properties. Understanding the relative thermodynamic stability of these isomers is of paramount importance for several reasons:
-
Synthesis and Process Optimization: Knowledge of the most stable isomers allows for the design of synthetic routes that favor their formation, potentially leading to higher yields and reduced purification costs.
-
Reaction Mechanism Elucidation: The relative stability of intermediates and products can provide insights into reaction mechanisms, including isomerization processes that may occur under reaction conditions.
-
Material Science Applications: The thermodynamic stability of these compounds influences their performance and degradation pathways in various applications.
-
Toxicology and Environmental Fate: The persistence and potential for bioaccumulation of these compounds in the environment can be related to their thermodynamic stability.
This guide will systematically explore the factors governing the thermodynamic stability of the six isomers of trichlorofluorobenzene, providing a robust framework for their scientific investigation.
The Six Isomers of Trichlorofluorobenzene
The six constitutional isomers of trichlorofluorobenzene are defined by the substitution pattern of the three chlorine atoms and one fluorine atom on the benzene ring.
| Isomer Name | IUPAC Name |
| 1,2,3-Trichloro-4-fluorobenzene | This compound |
| 1,2,3-Trichloro-5-fluorobenzene | 1,2,3-Trichloro-5-fluorobenzene |
| 1,2,4-Trichloro-3-fluorobenzene | 1,2,4-Trichloro-3-fluorobenzene |
| 1,2,4-Trichloro-5-fluorobenzene | 1,2,4-Trichloro-5-fluorobenzene |
| 1,2,4-Trichloro-6-fluorobenzene | 1,2,4-Trichloro-6-fluorobenzene |
| 1,3,5-Trichloro-2-fluorobenzene | 1,3,5-Trichloro-2-fluorobenzene |
Theoretical Principles of Thermodynamic Stability
The thermodynamic stability of a molecule is quantified by its standard Gibbs free energy of formation (ΔG°f). A more negative ΔG°f indicates a more stable compound. The Gibbs free energy is related to the enthalpy of formation (ΔH°f) and the entropy (S°) by the equation:
ΔG° = ΔH° - TΔS°
For isomers, the differences in entropy are often small, and the relative stability is primarily governed by the differences in their enthalpies of formation. The following intramolecular interactions are key determinants of the relative stability of trichlorofluorobenzene isomers:
-
Steric Hindrance: Repulsive interactions between adjacent bulky substituents (in this case, chlorine atoms) increase the internal energy of the molecule, leading to lower stability. Isomers with fewer vicinal chlorine atoms are generally expected to be more stable.
-
Dipole-Dipole Interactions: The polar C-Cl and C-F bonds create local dipoles within the molecule. The net molecular dipole moment and the orientation of these local dipoles influence intermolecular forces and, to a lesser extent, intramolecular electrostatic interactions. Repulsive interactions between adjacent dipoles can destabilize an isomer.
-
Symmetry: Highly symmetrical isomers, such as the 1,3,5-trichloro-2-fluorobenzene, may have a higher entropy, which would contribute to a more favorable Gibbs free energy.
Based on these principles, a qualitative prediction of the stability order can be made. Isomers that minimize steric repulsion between the larger chlorine atoms are likely to be more stable. For instance, isomers with a 1,3,5-trichloro substitution pattern would likely be more stable than those with a 1,2,3-trichloro arrangement.
Methodologies for Determining Thermodynamic Stability
A combination of experimental and computational methods is required for a definitive determination of the thermodynamic stability of the trichlorofluorobenzene isomers.
Experimental Approaches
4.1.1. Combustion Calorimetry
The relative thermodynamic stability of isomers can be determined by measuring their heats of combustion.[1][2] More stable isomers have lower potential energy and will release less heat upon combustion.[1]
Experimental Protocol: Determination of Enthalpy of Combustion
-
Sample Preparation: A precisely weighed sample of a pure trichlorofluorobenzene isomer is placed in a sample holder within a bomb calorimeter.
-
Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Immersion: The bomb is immersed in a known quantity of water in a well-insulated calorimeter.
-
Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the water is monitored with high precision.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.
-
Correction: Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the heat of combustion of the ignition wire.
-
Standard State Conversion: The experimental heat of combustion is corrected to standard state conditions to obtain the standard enthalpy of combustion (ΔH°c). The standard enthalpy of formation (ΔH°f) can then be calculated using Hess's law.
Causality Behind Experimental Choices: The use of a bomb calorimeter ensures that the combustion reaction goes to completion under constant volume conditions, allowing for accurate determination of the change in internal energy, which is then converted to the change in enthalpy. High-purity oxygen is used to ensure complete combustion of the halogenated organic compound.
4.1.2. Isomerization Equilibration
If the isomers can be interconverted under controlled conditions, the equilibrium constant (Keq) for the isomerization reaction can be used to calculate the difference in Gibbs free energy (ΔG°) between the isomers using the following equation:
ΔG° = -RT ln(Keq)
Experimental Protocol: Isomerization Equilibration Studies
-
Catalyst Screening: A suitable catalyst for the isomerization of trichlorofluorobenzenes is identified. Acidic catalysts, such as zeolites or Lewis acids, are often effective for the isomerization of halogenated benzenes.[3][4]
-
Reaction Setup: A pure isomer or a mixture of isomers is heated in the presence of the catalyst in a sealed reactor.
-
Time-Course Analysis: Aliquots of the reaction mixture are taken at various time intervals and analyzed by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the composition of the isomer mixture.
-
Equilibrium Determination: The reaction is continued until the composition of the isomer mixture no longer changes with time, indicating that equilibrium has been reached.
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the concentrations of the isomers at equilibrium.
-
Thermodynamic Parameter Calculation: The standard Gibbs free energy of isomerization is calculated from the equilibrium constant. By conducting the experiment at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined from a van 't Hoff plot.
Causality Behind Experimental Choices: The choice of catalyst is crucial to ensure that the isomerization occurs at a reasonable rate without significant side reactions. The use of a sealed reactor is necessary to prevent the loss of volatile components. Accurate analytical methods are required to determine the precise composition of the isomer mixture at equilibrium.
Computational Approaches
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of isomers.[5][6] These methods can provide accurate values for the electronic energy, enthalpy, and Gibbs free energy of molecules in the gas phase.
Computational Protocol: DFT Calculations for Isomer Stability
-
Structure Optimization: The three-dimensional structure of each trichlorofluorobenzene isomer is optimized using a suitable DFT functional (e.g., B3LYP, PBE0) and a sufficiently large basis set (e.g., 6-311++G(d,p)).[6]
-
Frequency Analysis: A vibrational frequency calculation is performed for each optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Energy Calculation: The total electronic energy of each isomer is calculated at a high level of theory.
-
Thermodynamic Property Calculation: The standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f) are calculated by combining the electronic energy with the thermal corrections.
-
Relative Stability Determination: The relative stabilities of the isomers are determined by comparing their calculated ΔG°f or ΔH°f values.
Causality Behind Method Choices: The choice of DFT functional and basis set is a compromise between accuracy and computational cost. For halogenated aromatic compounds, it is important to use a basis set that can adequately describe the electron distribution around the halogen atoms. Frequency analysis is essential to ensure that the optimized geometry is a stable structure and to calculate the thermodynamic properties.
Visualization of Methodologies
Diagram 1: Experimental Workflow for Thermodynamic Stability Determination
Caption: Workflow for computational prediction of thermodynamic stability.
Anticipated Stability Trends and Discussion
While definitive experimental data is lacking, we can predict the relative stability of the trichlorofluorobenzene isomers based on the principles outlined in Section 3.
Predicted Stability Order (Most Stable to Least Stable):
-
1,3,5-Trichloro-2-fluorobenzene: This isomer is expected to be one of the most stable due to the minimized steric hindrance between the chlorine atoms arranged in a meta relationship.
-
1,2,4-Trichloro-5-fluorobenzene & 1,2,4-Trichloro-6-fluorobenzene: These isomers have two adjacent chlorine atoms, but the overall steric strain is less than in isomers with three consecutive chlorine atoms.
-
This compound & 1,2,3-Trichloro-5-fluorobenzene: The presence of three vicinal chlorine atoms in these isomers leads to significant steric repulsion, likely making them less stable. The position of the fluorine atom will have a secondary effect on stability.
-
1,2,4-Trichloro-3-fluorobenzene: This isomer has two pairs of adjacent chloro- and fluoro-substituents, which could lead to considerable steric and electrostatic repulsion.
It is important to emphasize that this is a qualitative prediction. The actual stability order will depend on the interplay of steric, electronic, and entropic factors, which can only be definitively determined through the experimental and computational methods described in this guide.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the thermodynamic stability of trichlorofluorobenzene isomers. By combining robust experimental techniques such as combustion calorimetry and isomerization equilibration with high-level computational chemistry, researchers can obtain reliable data on the relative stabilities of these important chemical intermediates. This knowledge is crucial for the rational design of synthetic processes, the elucidation of reaction mechanisms, and the development of new materials with tailored properties.
References
-
European Patent Office. (1994). Process for isomerizing trichlorobenzene - EP 0474465 B1. [3]2. Google Patents. (1993). Process for isomerizing trichlorobenzene - US5180862A. [4]3. Chegg. (2022). Solved The relative thermodynamic stability of isomeric. [Link] [2]4. Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. [Link] [1]5. Jana, J. (2012). Relative stabilities of two difluorodiazene isomers: density functional and molecular orbital studies. Research and Reports in Transdermal Delivery, 1-10. [Link] [5]6. Al-Zier, B. (2026). A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. MDPI. [Link]
Sources
An In-depth Technical Guide to the Solubility of 1,2,3-Trichloro-4-fluorobenzene in Organic Solvents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape for 1,2,3-Trichloro-4-fluorobenzene
In the realm of pharmaceutical synthesis and material science, halogenated benzenes serve as critical intermediates and solvents. This compound, a member of this class, presents a unique substitution pattern that suggests its utility in creating complex molecular architectures. However, a thorough review of the public scientific literature reveals a conspicuous absence of experimentally determined solubility data for this specific isomer. This guide, therefore, pivots from a simple presentation of data to a more foundational role: to equip the research scientist with the theoretical understanding, practical methodologies, and data analysis frameworks necessary to determine and model the solubility of this compound or similarly uncharacterized compounds. We will proceed by using its parent compound, 1,2,3-trichlorobenzene, and other isomers as illustrative analogs to demonstrate these essential principles.
Theoretical Underpinnings of Solubility for Halogenated Aromatics
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium. The process can be conceptualized as two sequential steps: the energy required to break the solute's crystal lattice (related to the enthalpy of fusion and melting point) and the energy released upon the solvation of the solute molecules by the solvent. A compound's solubility is thus intrinsically linked to its physicochemical properties and the nature of its interactions with the solvent.
Solute Characteristics
For halogenated benzenes like this compound, the key properties influencing solubility are:
-
Molecular Polarity: The distribution of chlorine and fluorine atoms on the benzene ring creates a specific dipole moment. While the benzene ring itself is nonpolar, the high electronegativity of the halogen substituents introduces polarity. The overall molecular polarity depends on the vector sum of these individual bond dipoles.
-
Crystal Lattice Energy: This is the energy holding the molecules together in a solid state. A higher melting point generally indicates a more stable crystal lattice, which requires more energy to overcome, often leading to lower solubility. For instance, 1,2,3-trichlorobenzene has a melting point of 53.5 °C.[1] The introduction of a fluorine atom would alter this, but the principle remains.
Solute-Solvent Interactions: The "Like Dissolves Like" Paradigm
The adage "like dissolves like" is a useful heuristic. Nonpolar solutes tend to dissolve in nonpolar solvents, and polar solutes in polar solvents. For a substituted benzene, the interactions are more nuanced:
-
Van der Waals Forces: These are the primary interactions for nonpolar solvents like hexane. The aromatic ring of the solute can interact favorably with such solvents.
-
Dipole-Dipole Interactions: Polar aprotic solvents like acetone or ethyl acetate can interact with the polar C-Cl and C-F bonds of the solute.
-
Halogen-π Interactions: A significant, often overlooked, interaction is the halogen bond, where the electron-poor region on the halogen atom interacts with the electron-rich π-system of a solvent molecule (like toluene) or another solute molecule.[2] This can significantly influence solubility in aromatic solvents.
-
Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the fluorine and chlorine atoms can act as weak hydrogen bond acceptors, allowing for some interaction with protic solvents like alcohols (e.g., ethanol).
Understanding these forces is paramount for solvent selection in processes such as crystallization and reaction chemistry. For example, a solvent that engages in strong, specific interactions with the solute is likely to be a better solvent.[3]
Experimental Determination of Solubility: The Isothermal Saturation Method
The most reliable method for generating high-quality solubility data is the isothermal saturation method.[4] This gravimetric approach involves allowing a suspension of the solute in the solvent to reach equilibrium at a constant temperature, followed by analyzing the concentration of the supernatant. It is a self-validating system because achieving a constant concentration over time confirms that equilibrium has been reached.
Mandatory Equipment and Reagents
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, toluene, ethyl acetate, hexane)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Calibrated thermometer or temperature probe
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Drying oven
-
Evaporating dishes or pre-weighed vials
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately weigh and add a specific mass of the chosen organic solvent to each vial. Recording mass rather than volume avoids inaccuracies from temperature-induced density changes.
-
Equilibration: Securely seal the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures vigorously.
-
Causality Note: Vigorous agitation maximizes the solid-liquid surface area, accelerating the approach to equilibrium. The time required to reach equilibrium must be experimentally determined but is typically between 24 and 72 hours. A preliminary kinetic study measuring concentration at 12, 24, 48, and 72 hours is recommended to establish the necessary equilibration time.
-
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 4 hours. This allows the excess solid to settle, creating a clear supernatant.
-
Sampling: Withdraw a sample of the clear supernatant using a pre-heated syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed (tared) vial.
-
Causality Note: Using a pre-heated syringe and performing the filtration quickly at the experimental temperature is critical to prevent the solute from crystallizing out of solution due to temperature changes, which would lead to an underestimation of solubility.
-
-
Gravimetric Analysis: Immediately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). A gentle stream of nitrogen can accelerate this process.
-
Final Weighing: Once the solvent has completely evaporated and the vial has returned to room temperature in a desiccator, weigh the vial again. The mass difference corresponds to the mass of the dissolved solute. Drying should continue until a constant weight is achieved.[5]
Data Calculation
The mole fraction solubility (x) is calculated as follows:
-
Mass of solvent (m₁) = (Mass of vial + solution) - (Mass of vial + dry solute)
-
Mass of solute (m₂) = (Mass of vial + dry solute) - (Mass of empty vial)
-
Moles of solvent (n₁) = m₁ / M₁ (where M₁ is the molar mass of the solvent)
-
Moles of solute (n₂) = m₂ / M₂ (where M₂ is the molar mass of the solute)
-
Mole Fraction (x) = n₂ / (n₁ + n₂)
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the isothermal saturation method for robust solubility determination.
Sources
- 1. 1,2,3-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 2. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fact sheet: 1,2,3-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
Advanced Synthesis of Halogenated Benzene Derivatives: A Technical Guide
Executive Summary: The Strategic Value of the C-X Bond
In drug discovery, the introduction of a halogen atom onto a benzene ring is rarely a trivial substitution; it is a calculated maneuver to modulate lipophilicity (LogP), block metabolic hot-spots (e.g., preventing P450 oxidation), or enable subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
While Electrophilic Aromatic Substitution (EAS) remains the textbook standard, it is often insufficient for complex scaffolds due to harsh conditions and rigid regioselectivity rules. This guide prioritizes modern, high-fidelity methodologies —specifically Transition Metal-Catalyzed C-H Activation and Late-Stage Fluorination—while contextualizing them against optimized classical techniques like the Sandmeyer reaction.
Decision Matrix: Selecting the Optimal Methodology
Before initiating wet chemistry, analyze the substrate's electronic and steric profile. The following logic flow dictates the most probable path to success.
Visualization: Reaction Selection Logic
Figure 1: Decision tree for selecting the appropriate halogenation strategy based on substrate functionality and desired regioselectivity.
Mechanistic Deep Dive & Methodologies
The Modern Standard: Pd-Catalyzed C-H Halogenation
Best for: Late-stage functionalization where ortho-selectivity is required, bypassing electronic directing rules.
Unlike EAS, which relies on the inherent nucleophilicity of the arene, this method utilizes a Directing Group (DG) to coordinate a Palladium catalyst, bringing it into proximity with the target C-H bond. The mechanism typically proceeds via a Pd(II)/Pd(IV) redox cycle.
Mechanistic Insight: The reaction does not generate free halogen radicals or electrophiles. Instead, the N-halosuccinimide (NXS) acts as an oxidant, transforming the cyclopalladated Pd(II) intermediate into a high-valent Pd(IV) species. Reductive elimination then forms the C-X bond and regenerates the catalyst.
Visualization: Pd(II)/Pd(IV) Catalytic Cycle
Figure 2: Catalytic cycle for ligand-directed C-H chlorination/bromination using Pd(OAc)2 and NXS.
The Fluorine Challenge: Late-Stage Fluorination
Best for: PET tracers (
Fluorine is unique. The C-F bond is the strongest in organic chemistry, yet forming it is notoriously difficult due to the high hydration energy of fluoride (
-
Classical Halex: Requires high temperatures (200°C+) and dry solvents (DMSO/Sulfolane) to force
exchange using KF. -
Modern Approach (Ritter-Type): Uses electrophilic fluorinating agents (e.g., Selectfluor) or specialized Pd/Ag catalysts to fluorinate under milder conditions.
Experimental Protocols
Protocol A: Pd-Catalyzed Ortho-Chlorination (Sanford Method)
Validated for substrates with pyridyl, amide, or oxime directing groups.
Materials:
-
Substrate (e.g., 2-phenylpyridine): 1.0 equiv
-
Pd(OAc)₂: 5 mol%
-
N-Chlorosuccinimide (NCS): 1.1 - 1.5 equiv
-
Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)
Step-by-Step Workflow:
-
Charge: In a 20 mL scintillation vial equipped with a magnetic stir bar, add the substrate (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and NCS (147 mg, 1.1 mmol).
-
Solvate: Add MeCN (5 mL). Seal the vial with a Teflon-lined cap.
-
Heat: Place in a heating block at 100°C for 12–24 hours.
-
Note: AcOH often accelerates the reaction via a CMD (Concerted Metalation-Deprotonation) mechanism but may complicate workup.
-
-
Monitor: Check via LC-MS. Look for the characteristic M+34 (Cl) isotope pattern (3:1 ratio).
-
Workup: Cool to room temperature. Filter through a celite pad to remove Pd black. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Checkpoint: If the reaction stalls, add 10 mol% of an additive like TsOH to promote the protonolysis step or switch to a stronger oxidant like PhI(OAc)₂/LiCl.
Protocol B: Optimized Sandmeyer Bromination
Validated for converting anilines to aryl bromides.
Materials:
-
Aniline derivative: 1.0 equiv
-
NaNO₂: 1.1 equiv
-
HBr (48% aq): 2.5 equiv
-
CuBr: 1.0 equiv (or catalytic CuBr with excess bromide source)
Step-by-Step Workflow:
-
Diazotization: Dissolve aniline in HBr/Water at 0°C . Add NaNO₂ (aq) dropwise. Maintain temp < 5°C to prevent diazonium decomposition (phenol formation).
-
Substitution: In a separate vessel, dissolve CuBr in HBr. Transfer the cold diazonium solution into the CuBr solution slowly.
-
Why? Adding Cu to the diazonium minimizes biaryl coupling side reactions.
-
-
Heat: Warm to 60°C for 1 hour until N₂ evolution ceases.
-
Extraction: Extract with Et₂O or DCM. Wash with Na₂SO₃ (to remove trace Br₂) and NaHCO₃.
Quantitative Comparison of Methods
| Feature | Electrophilic Subst. (EAS) | Sandmeyer Reaction | Pd-Catalyzed C-H Activation |
| Regioselectivity | Electronic (o/p vs m) | Ipso (replaces -NH₂) | Directing Group (Ortho) |
| Functional Group Tolerance | Low (Acid sensitive) | Moderate | High |
| Atom Economy | Moderate | Low (Stoichiometric Cu/Acid) | High (Catalytic) |
| Scalability | High | High (Hazard: Diazonium) | Moderate (Cost of Pd) |
| Primary Utility | Simple commodity chems | Specific substitution patterns | Complex drug scaffolds |
References
-
Sanford, M. S., et al. (2006).[1] "A Simple Catalytic Method for the Regioselective Halogenation of Arenes." Organic Letters. Link
-
Ritter, T., et al. (2011).[2][3] "Late-Stage Fluorination of Arenes." Science. Link
-
Buchwald, S. L., et al. (2009). "Palladium-Catalyzed Fluorination of Aryl Triflates." Science. Link
-
Kalyani, D., & Sanford, M. S. (2010). "Regioselectivity in Palladium-Catalyzed C-H Functionalization." Chemical Reviews. Link
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[3] "Catalysis for Fluorination and Trifluoromethylation." Nature. Link
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Agrochemical Intermediates Using 1,2,3-Trichloro-4-fluorobenzene
Introduction: The Strategic Role of Polychlorofluorobenzenes in Agrochemical Design
In the landscape of modern agrochemical development, the strategic incorporation of halogen atoms, particularly fluorine, into aromatic scaffolds is a cornerstone of designing potent and effective active ingredients.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes in pests and weeds.[2][3] The presence of multiple chlorine and fluorine atoms on a benzene ring, as in 1,2,3-Trichloro-4-fluorobenzene, creates a highly versatile yet underutilized platform for constructing complex agrochemical intermediates.
This guide provides detailed application notes and protocols for the synthetic manipulation of this compound. We will explore its transformation into key functionalized intermediates, primarily through electrophilic nitration followed by nucleophilic aromatic substitution (SNAr) or reduction. These pathways unlock access to valuable precursors for several classes of herbicides and fungicides, demonstrating the latent potential of this polychlorofluorinated building block. The protocols herein are designed to be self-validating, with explanations grounded in established mechanistic principles to guide researchers in their synthetic endeavors.
Core Synthetic Strategy: Activation via Nitration
The initial step in harnessing the synthetic potential of this compound is the introduction of a strong electron-withdrawing group. This "activation" step is critical for facilitating subsequent nucleophilic substitution reactions. Nitration is the ideal choice, as the resulting nitro group is a powerful activator for SNAr reactions and can be readily converted into other functional groups, such as an amine.[4][5]
Based on the directing effects of the existing halogen substituents, the nitration of this compound is expected to yield 1,2,3-Trichloro-4-fluoro-5-nitrobenzene as the major product. The nitro group is directed to the position that is para to the fluorine atom and ortho to a chlorine atom, a position activated by the halogens.
Protocol 1: Synthesis of 1,2,3-Trichloro-4-fluoro-5-nitrobenzene
This protocol is adapted from established procedures for the nitration of similar polychlorinated benzenes.[6]
Causality and Experimental Choices:
-
Reagents: A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the halogens on the benzene ring.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10 °C) during the addition of the substrate is crucial to prevent over-nitration and the formation of unwanted byproducts.
Materials and Equipment:
-
This compound (1.0 eq)
-
Concentrated Nitric Acid (90%) (2.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Ice-water bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Set up a round-bottom flask in an ice-water bath on a magnetic stirrer.
-
Carefully add concentrated sulfuric acid to the flask, followed by the slow, dropwise addition of concentrated nitric acid, maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, add this compound dropwise from a dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Very slowly and carefully, pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A solid precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the product, 1,2,3-Trichloro-4-fluoro-5-nitrobenzene, in a vacuum oven.
Data and Characterization:
| Parameter | Expected Result |
| Product | 1,2,3-Trichloro-4-fluoro-5-nitrobenzene |
| Appearance | Pale yellow solid |
| Yield | 85-95% (typical) |
| Purification | Recrystallization from ethanol if necessary |
Application Note 1: Synthesis of Diaryl Ether Intermediates via SNAr
The newly synthesized 1,2,3-Trichloro-4-fluoro-5-nitrobenzene is now highly activated for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is positioned para to the powerful electron-withdrawing nitro group, making it an excellent leaving group.[5][7] This allows for the facile introduction of nucleophiles, such as phenoxides, to form diaryl ether linkages, a common structural motif in herbicides like oxyfluorfen.[5]
Caption: Workflow for SNAr reaction.
Protocol 2: Synthesis of 1-(4-Methoxyphenoxy)-2,3,4-trichloro-5-nitrobenzene
This protocol provides a general method for the synthesis of a diaryl ether intermediate using 4-methoxyphenol as a representative nucleophile.
Causality and Experimental Choices:
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to dissolve the reactants and stabilize the charged Meisenheimer complex intermediate formed during the SNAr mechanism, thereby accelerating the reaction.[4][8]
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ without causing unwanted side reactions.
-
Leaving Group: The C-F bond is preferentially cleaved over the C-Cl bonds because fluorine is a better leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon, making it more susceptible to nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, not the cleavage of the halogen-carbon bond.[7]
Materials and Equipment:
-
1,2,3-Trichloro-4-fluoro-5-nitrobenzene (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard reflux apparatus with condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1,2,3-Trichloro-4-fluoro-5-nitrobenzene, 4-methoxyphenol, and anhydrous K₂CO₃.
-
Add anhydrous DMF via syringe and begin stirring.
-
Heat the reaction mixture to 100 °C and maintain for 4-8 hours.
-
Monitor the reaction by TLC, observing the disappearance of the starting materials.
-
Once complete, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure diaryl ether.
Application Note 2: Synthesis of Polychlorofluoroaniline Intermediates
The nitro group on the aromatic ring serves as a synthetic handle that can be readily reduced to an aniline. Polychlorinated anilines are foundational intermediates for numerous agrochemicals, including phenylurea and sulfonylurea herbicides, and various amide fungicides.
Caption: Workflow for nitro group reduction.
Protocol 3: Synthesis of 2,3,4-Trichloro-5-fluoroaniline
This protocol describes a classic and reliable method for nitro group reduction using tin metal and hydrochloric acid.
Causality and Experimental Choices:
-
Reducing System: The Sn/HCl system is a robust and cost-effective method for the reduction of aromatic nitro groups. Tin acts as the reducing agent, transferring electrons to the nitro group in the acidic medium provided by HCl.
-
Work-up: After the reduction is complete, the reaction mixture is acidic. A strong base (NaOH) is added to neutralize the excess acid and to precipitate tin salts (as tin hydroxides), allowing the free aniline product to be extracted into an organic solvent.
Materials and Equipment:
-
1,2,3-Trichloro-4-fluoro-5-nitrobenzene (1.0 eq)
-
Granular Tin (Sn) (3.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
50% Sodium Hydroxide (NaOH) solution
-
Diethyl ether or Ethyl acetate
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, suspend the 1,2,3-Trichloro-4-fluoro-5-nitrobenzene and granular tin in ethanol.
-
Heat the mixture to reflux and add concentrated HCl portion-wise through the condenser. The reaction is exothermic, so control the rate of addition to maintain a steady reflux.
-
After the addition is complete, continue to reflux for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any unreacted tin.
-
Carefully neutralize the filtrate by slowly adding 50% NaOH solution until the pH is strongly basic (pH > 10). A thick precipitate of tin salts will form.
-
Extract the resulting slurry with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,3,4-Trichloro-5-fluoroaniline, which can be further purified by vacuum distillation or recrystallization.
Data and Characterization Summary:
| Intermediate Product | Key Reactions | Potential Agrochemical Class |
| Diaryl Ether | SNAr with Phenols | Phenoxy Herbicides, Fungicides |
| Aniline | Nitro Group Reduction | Phenylurea Herbicides, Amide Fungicides, Triazole Derivatives |
Conclusion and Future Prospects
While this compound may not be a widely cited starting material, its structural features make it a highly valuable precursor for targeted agrochemical synthesis. The protocols detailed in this guide demonstrate a logical and efficient two-step strategy—activation by nitration followed by either SNAr or reduction—to generate versatile diaryl ether and aniline intermediates. These intermediates open the door to a wide array of complex molecular architectures relevant to the development of next-generation herbicides and fungicides. By understanding the underlying chemical principles, researchers can adapt and expand upon these methods to explore novel chemical space in the continuous effort to enhance global crop protection.
References
-
Zhang, L., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Retrieved February 22, 2026, from [Link]
-
da Silva, A. B., et al. (2022). Synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity. Journal of the Brazilian Chemical Society. Retrieved February 22, 2026, from [Link]
-
Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10), 101467. Retrieved February 22, 2026, from [Link]
-
Mott, A. C., & Matson, K. S. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Retrieved February 22, 2026, from [Link]
-
Kumar, R., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances. Retrieved February 22, 2026, from [Link]
-
Neumann, C. N., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 22, 2026, from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved February 22, 2026, from [Link]
-
LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 2,3,4-Trichloronitrobenzene. Retrieved February 22, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scielo.br [scielo.br]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Application Note: Precision Synthesis of Fluorinated Terphenyl Mesogens using 1,2,3-Trichloro-4-fluorobenzene
Abstract
This detailed application note outlines the protocol for utilizing 1,2,3-Trichloro-4-fluorobenzene (TCFB) as a core scaffold in the synthesis of negative dielectric anisotropy (
Introduction & Chemical Strategy
The Role of TCFB in Liquid Crystals
Modern liquid crystal displays (LCDs) and phased-array antennas require materials with specific anisotropic properties.
-
Dielectric Anisotropy (
): TCFB provides a scaffold for introducing lateral halogens. The fluorine atom at position 4 and the remaining chlorine (typically at position 2) create a dipole moment perpendicular to the molecular long axis, resulting in negative . -
Viscosity & Melting Point: The steric bulk of the lateral chlorine disrupts efficient packing, thereby lowering the melting point and suppressing smectic phase formation, which is vital for maintaining a wide nematic range.
Regioselectivity and Mechanistic Logic
The molecule this compound presents a unique challenge and opportunity in palladium-catalyzed cross-coupling.
-
Site 1 (C-Cl): Meta to Fluorine. Sterically hindered by Cl at pos 2.
-
Site 2 (C-Cl): The "Sandwich" position. Flanked by Cl at 1 and 3.[1] Most sterically hindered; typically the last to react.
-
Site 3 (C-Cl): Ortho to Fluorine.[2] Electronically activated for oxidative addition due to the inductive effect (-I) of the fluorine atom, yet sterically hindered by Cl at pos 2.
-
Site 4 (C-F): Generally inert under standard Suzuki conditions (
, ), serving as the permanent polar anchor.
Experimental Strategy: We will utilize a Sequential Suzuki-Miyaura Coupling workflow. By controlling catalyst ligand bulk (sterics) and stoichiometry, we can selectively couple at the 1 and 3 positions to generate a terphenyl core, leaving the central chlorine (position 2) and fluorine (position 4) intact to serve as the lateral dipole generators.
Experimental Protocols
Materials & Reagents[3][4][5]
-
Precursor: this compound (Purity >98%)
-
Boronic Acids:
-
Partner A: 4-Propylphenylboronic acid (Terminal chain provider)
-
Partner B: 4-(trans-4-pentylcyclohexyl)phenylboronic acid (Mesogenic extender)
-
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (
) or with SPhos (for difficult couplings). -
Solvents: THF (anhydrous), Toluene, Ethanol (degassed).
Workflow Visualization (Graphviz)
Caption: Figure 1. Sequential synthesis workflow for converting TCFB into a high-performance terphenyl liquid crystal core.
Protocol 1: Synthesis of the Intermediate (Mono-Coupling)
Objective: Selectively couple Boronic Acid A to the TCFB core. Note: Due to the symmetry of the 1 and 3 positions relative to the 2-Cl, a mixture of isomers is possible. However, the position ortho to Fluorine (C3) is often more reactive electronically.
-
Setup: In a 250 mL 3-neck round bottom flask equipped with a condenser, nitrogen inlet, and magnetic stir bar.
-
Charging: Add TCFB (10.0 g, 50 mmol) and
(1.7 g, 3 mol%). -
Solvent: Add a mixture of Toluene (80 mL) and Ethanol (40 mL). Degas by bubbling nitrogen for 15 minutes.
-
Base: Add
aqueous solution (50 mL). -
Addition: Add 4-Propylphenylboronic acid (8.2 g, 50 mmol, 1.0 eq) dissolved in minimal ethanol.
-
Critical: Do not add excess boronic acid to avoid bis-coupling.
-
-
Reaction: Heat to 60°C (mild heat) for 6-8 hours. Monitor by GC-MS.
-
Endpoint: Disappearance of Boronic Acid A. Presence of mono-coupled product.
-
-
Workup: Cool to RT. Separate organic layer. Wash with brine (
mL). Dry over . -
Purification: Flash chromatography (Silica gel, 100% Hexanes).
-
Target: Isolate the mono-coupled chlorofluorobiphenyl intermediate.
-
Protocol 2: Synthesis of the Terphenyl Core (Bis-Coupling)
Objective: React the remaining accessible chlorine (Position 1 or 3) with Boronic Acid B. The central chlorine (Position 2) remains due to extreme steric hindrance.
-
Setup: 100 mL reaction vessel.
-
Charging: Add the Mono-coupled Intermediate (from Protocol 1, 10 mmol).
-
Catalyst Switch: Use
(2 mol%) and SPhos (4 mol%).-
Reasoning: SPhos is an electron-rich, bulky Buchwald ligand designed to facilitate oxidative addition into hindered chlorides.
-
-
Partner B: Add 4-(trans-4-pentylcyclohexyl)phenylboronic acid (12 mmol, 1.2 eq).
-
Conditions: Reflux in Toluene/Water/K3PO4 system at 90-100°C for 12 hours.
-
Workup: Standard aqueous extraction.
Purification for Electronic Grade (LC) Requirements
Liquid crystals require extreme purity (>99.9%) to prevent ionic impurities from causing image sticking or flickering in displays.
| Step | Method | Objective | Target Spec |
| 1 | Adsorption | Pass crude through Silica Gel / Alumina plug. | Remove Pd catalyst traces. |
| 2 | Crystallization | Recrystallize from Ethanol/Ethyl Acetate (3:1). | Remove isomers/homologs. |
| 3 | Zone Refining | (Optional) Zone melting. | Ultra-high purity (>99.95%). |
| 4 | Analysis | HPLC (UV @ 254nm) + Ion Chromatography. | Resistivity |
Analytical Data Summary (Expected)
The following table summarizes the expected physical properties of the resulting Terphenyl LC core compared to a standard non-chlorinated analog.
| Property | TCFB-Derived Terphenyl | Standard Fluorinated Terphenyl | Impact of TCFB Core |
| Melting Point ( | 60 - 80°C | 110 - 130°C | Lowered (Lateral Cl disrupts packing). |
| Clearing Point ( | 180 - 200°C | >220°C | Slight reduction, but nematic range widens. |
| Dielectric Anisotropy ( | -4.5 to -6.0 | -2.0 to -3.0 | Enhanced Negative (Lateral dipole). |
| Birefringence ( | 0.25 - 0.30 | 0.20 - 0.25 | Increased due to electron density of Cl. |
Safety & Handling (SDS Highlights)
-
Hazard Identification: this compound is an irritant and potentially toxic if inhaled.
-
Reactivity: Releases HF and HCl upon thermal decomposition.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and fume hood operation are mandatory.
-
Waste: Halogenated organic waste stream. Do not mix with non-halogenated solvents.
References
-
Beilstein J. Org.[3][4] Chem. (2020).[5][3][4] Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Retrieved from
-
National Science Foundation . Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Retrieved from
-
Sigma-Aldrich . 1,2,3,5-Tetrachloro-4-fluorobenzene Product Information. (Used as analog for safety/handling data).[6] Retrieved from
-
Organic Chemistry Portal . Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Retrieved from
-
SynQuest Labs . 1,2,4-Trichlorobenzene Safety Data Sheet. (Isomer safety reference). Retrieved from
Disclaimer: This protocol is intended for use by qualified research personnel. Optimization of catalyst loading and temperature may be required based on specific batch reactivity.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. EP0119756B1 - Fluorobenzene derivatives and liquid crystal compositions containing the same - Google Patents [patents.google.com]
- 3. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 6. matrixscientific.com [matrixscientific.com]
Application Note: Site-Selective Suzuki-Miyaura Coupling of Trichlorofluorobenzenes
Executive Summary
The selective cross-coupling of polyhalogenated arenes represents a critical challenge in medicinal chemistry. Trichlorofluorobenzenes (TCFBs) are particularly valuable scaffolds, offering multiple vectors for diversification. However, they present a dichotomy of reactivity: the highly electronegative fluorine atom activates the ring electronically but deactivates adjacent positions sterically.
This guide details the protocols for the site-selective Suzuki-Miyaura Cross-Coupling (SMCC) of TCFBs. By leveraging sterically demanding, electron-rich Buchwald phosphine ligands, researchers can achieve high chemoselectivity (C-Cl vs. C-F) and regioselectivity (C4-Cl vs. C2-Cl), avoiding common pitfalls like hydrodehalogenation or uncontrolled oligomerization.
Mechanistic Insight & Design Principles
The Selectivity Landscape
In a substrate like 1-fluoro-2,4,6-trichlorobenzene , three distinct electronic and steric environments exist. Understanding the oxidative addition (OA) hierarchy is prerequisite to protocol design.
-
Chemoselectivity (C-Cl vs. C-F): Under standard Pd(0) catalysis, the C-F bond (BDE ~116 kcal/mol) is inert compared to the C-Cl bond (BDE ~95 kcal/mol). This allows the fluorine to serve as a "spectator" directing group that activates the ring without reacting itself.
-
Regioselectivity (C4 vs. C2/C6):
-
Electronic Effect: The fluorine atom exerts a strong inductive withdrawing effect (-I), activating the ortho (C2/C6) and para (C4) positions toward nucleophilic attack (or oxidative addition).
-
Steric Effect: The C2/C6 positions are flanked by the fluorine atom and a chlorine atom, creating significant steric congestion. The C4 position is relatively accessible.
-
Outcome: Using bulky ligands (e.g., XPhos, SPhos) amplifies the steric penalty at C2/C6, forcing the catalyst to react exclusively at C4 .
-
Catalyst Selection Strategy
Aryl chlorides are notoriously sluggish electrophiles. To facilitate oxidative addition at moderate temperatures (preventing thermal decomposition), we utilize Buchwald Precatalysts (Generation 3 or 4) . These precatalysts rapidly generate the active monoligated Pd(0)-L species, which is essential for reacting with electron-deficient, hindered chlorides.
-
Ligand of Choice: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .
-
Why: The bulky biaryl backbone prevents catalyst dimerization and enforces regioselectivity by clashing with the ortho-substituents of the substrate.
-
-
Base: Weak inorganic bases (
) are preferred over alkoxides to minimize hydrodehalogenation.
Visualization: Reactivity Logic
Caption: Decision matrix for regioselective oxidative addition. Bulky ligands filter out the electronically activated but sterically crowded C2 sites, funneling reaction to C4.
Experimental Protocols
Protocol A: General Screening (Optimization Phase)
Use this protocol to validate the coupling of your specific boronic acid with the TCFB scaffold.
Reagents:
-
Substrate: 1-Fluoro-2,4,6-trichlorobenzene (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Charge Solids: In a nitrogen-filled glovebox or using standard Schlenk technique, add the TCFB substrate (0.5 mmol), arylboronic acid (0.55 mmol), and XPhos Pd G3 (0.01 mmol) to a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add THF (2.0 mL) via syringe. Ensure the solvent is anhydrous and degassed (sparged with
for 10 min). -
Base Addition: Add degassed 2.0 M aqueous
(0.75 mL) via syringe. -
Reaction: Seal the vial and heat to 60°C for 2-4 hours. Note: TCFBs are activated; excessive heat (>80°C) may promote over-reaction at C2/C6.
-
Quench & Analysis: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Analyze the organic layer via GC-MS or LC-MS to determine conversion and regioselectivity ratio (rr).
Protocol B: High-Selectivity Scale-Up (Gram Scale)
Optimized for maximum regioselectivity and yield.
| Parameter | Specification | Rationale |
| Catalyst Loading | 0.5 - 1.0 mol% XPhos Pd G3 | High turnover number (TON) of Buchwald precatalysts allows reduced loading, minimizing cost. |
| Solvent System | Toluene : Water (4:1) | Biphasic system efficiently solubilizes inorganic base while protecting the catalyst. |
| Temperature | 80°C | Higher temperature ensures completion for sterically demanding boronic acids. |
| Time | 4 - 12 Hours | Monitoring via HPLC is required to stop reaction before C2-coupling begins. |
Procedure:
-
Equip a 100 mL 3-neck round-bottom flask with a condenser and septum. Flame dry under vacuum and backfill with Argon.
-
Add 1-Fluoro-2,4,6-trichlorobenzene (10 mmol, 1.99 g), Boronic Acid (10.5 mmol), and XPhos Pd G3 (0.05 mmol, 42 mg).
-
Add Toluene (40 mL) and degassed water (10 mL).
-
Add
(granular, 30 mmol, 6.36 g). Note: Using solid base in a biphasic mixture can provide a "slow release" effect, maintaining selectivity. -
Heat to 80°C with vigorous stirring (800 rpm).
-
Monitor: Check aliquots at t=1h, 4h, and 8h. Look for the disappearance of starting material. If >5% di-coupled product (C4 + C2) appears, stop immediately.
-
Workup: Filter through a pad of Celite. Wash with EtOAc. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Critical Parameters
Common Failure Modes
| Issue | Diagnosis | Corrective Action |
| Hydrodehalogenation | Product mass = Substrate - Cl + H. | Switch solvent to Dioxane (anhydrous) and use |
| Low Conversion | Starting material remains after 12h. | 1. Increase Temp to 100°C.2. Switch ligand to SPhos (smaller than XPhos, may access hindered sites easier). |
| Poor Regioselectivity | Mixture of C4 and C2 products. | 1. Lower Temperature to 40-50°C.2. Increase steric bulk of ligand (Use |
| Homocoupling | Biaryl formation from boronic acid. | Degas solvents more thoroughly. Oxygen promotes boronic acid homocoupling. |
Workflow Optimization Diagram
Caption: Iterative optimization loop for tuning yield vs. regioselectivity.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Fairlamb, I. J. S., et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles."[1] Journal of the American Chemical Society, 2021.[1] Link
-
Sarpong, R., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups."[2] Chemical Reviews, 2022.[2] Link
-
Sigma-Aldrich. "Buchwald Phosphine Ligands User Guide." Link
Sources
Application Note: High-Fidelity Synthesis of 2,3,4-Trichloro-5-Fluoroaniline
Strategic Overview
This technical guide details the conversion of 1,2,3-Trichloro-4-fluorobenzene (TCFB) into 2,3,4-Trichloro-5-fluoroaniline . This transformation is a critical workflow in the synthesis of next-generation fluorinated agrochemicals and pharmaceutical intermediates.
The synthesis presents two primary challenges:
-
Regiocontrol during Nitration: The substrate contains four deactivating halogen substituents. The protocol must leverage the resonance-donating capability of the fluorine atom to direct nitration to the C5 position, overcoming the steric crowding of the adjacent trichloro- motif.
-
Chemoselectivity during Reduction: Standard catalytic hydrogenation (
) poses a high risk of hydrodehalogenation (loss of Cl or F). This guide utilizes a stoichiometric iron-mediated reduction to ensure exclusive reduction of the nitro group while preserving the halogen array.
Phase I: Regioselective Nitration
Mechanistic Rationale
The nitration of TCFB is an Electrophilic Aromatic Substitution (EAS). Despite the inductive deactivation by three chlorine atoms, the fluorine atom at C4 acts as a potent ortho/para director due to resonance donation (+M effect).[1]
-
Directing Effects:
-
Fluorine (C4): Directs to C3 (blocked) and C5 .
-
Chlorine (C1): Directs to C2 (blocked) and C6 .
-
-
Selectivity: The resonance overlap of the 2p orbitals in Fluorine is more effective than the 3p orbitals in Chlorine. Consequently, the activation at C5 (ortho to F) dominates over C6.
-
Sterics: While C5 is sterically crowded, the small Van der Waals radius of fluorine (1.47 Å) compared to chlorine (1.75 Å) makes C5 accessible.
Figure 1: Regioselectivity logic driven by Fluorine’s resonance effect.
Experimental Protocol: Mixed Acid Nitration
Safety Warning: This reaction is exothermic. Trichlorobenzenes can sublime; ensure efficient condensation.
Reagents:
-
This compound (1.0 eq)
-
Sulfuric Acid (
), conc. 98% (Solvent/Catalyst) -
Nitric Acid (
), fuming >90% (Nitrating agent)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Place the flask in an ice/salt bath (-5°C).
-
Solvent Charge: Charge concentrated
(5.0 vol relative to substrate). Cool to 0°C. -
Substrate Addition: Add this compound portion-wise. The substrate may not fully dissolve immediately.
-
Nitration: Charge fuming
(1.2 eq) into the addition funnel. Add dropwise, maintaining internal temperature .-
Note: If the reaction is sluggish due to extreme deactivation, warm slowly to 45-50°C after addition is complete.
-
-
Reaction: Stir at 25°C for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid). Vigorous stirring is essential to prevent clumping of the precipitating nitro-compound.
-
Isolation: Filter the pale yellow solid. Wash with cold water (
) until filtrate is neutral pH. -
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace isomers.
Target Yield: 85-92% Product: 1,2,3-Trichloro-4-fluoro-5-nitrobenzene.
Phase II: Chemoselective Reduction
Mechanistic Rationale
The objective is to reduce the nitro group (
-
Catalytic Hydrogenation (
): NOT RECOMMENDED. Palladium readily catalyzes oxidative addition into Ar-Cl bonds, leading to dechlorination byproducts (e.g., fluoro-dichloroanilines). -
Béchamp Reduction (Fe/Acid): RECOMMENDED. Electron transfer from metallic iron in a protic medium is highly chemoselective for nitro groups. It operates under mild conditions and leaves aryl halides intact.
Experimental Protocol: Iron/Ammonium Chloride
Reagents:
-
1,2,3-Trichloro-4-fluoro-5-nitrobenzene (1.0 eq)
-
Iron Powder (Fe), 325 mesh (5.0 eq)
-
Ammonium Chloride (
) (0.5 eq) - Electrolyte/Buffer -
Ethanol/Water (4:1 ratio)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and overhead stirrer.
-
Charge: Add the nitro-substrate, Ethanol/Water solvent (10 vol), and solid
. -
Activation: Heat the mixture to 60°C.
-
Reduction: Add Iron powder portion-wise over 15 minutes. (Caution: Hydrogen evolution may cause foaming).
-
Reflux: Heat to reflux (approx 78°C) for 2-4 hours. The yellow color of the nitro compound should fade to a dull grey/brown suspension.
-
Workup:
-
Hot filtration through a Celite pad to remove iron oxides (
). -
Wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
-
Extraction: Dilute the aqueous residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Dry organic layer over
, filter, and concentrate.
Figure 2: Chemoselective reduction workflow preventing dehalogenation.
Analytical Data & Quality Control
The following table summarizes the expected analytical signatures for the intermediate and final product.
| Compound | Appearance | GC-MS (m/z) | 1H NMR (CDCl3) | Key IR Bands |
| Nitro-Intermediate | Pale Yellow Solid | 1530, 1350 cm⁻¹ ( | ||
| Final Aniline | Off-white/Grey Solid | 3300-3400 cm⁻¹ ( |
Note on GC-MS: The chlorine isotope pattern (
References
-
Olah, G. A., et al. (1989).[2] Nitration: Methods and Mechanisms. VCH Publishers. (Foundational text on mixed-acid nitration mechanisms).
- Smith, M. B. (2013). March's Advanced Organic Chemistry. 7th Ed. Wiley. (Confirming directing effects of halogens in EAS).
-
Org. Synth. 1928, 8, 12. m-Chloronitrobenzene. Link (Analogous procedure for nitration of deactivated halobenzenes).
-
US Patent 2,749,372. Trichlorodinitrobenzenes. Link (Industrial protocol for nitration of 1,2,4-trichlorobenzene, demonstrating stability of the trichloro-core under nitrating conditions).
- Bechamp, A. (1854). Annales de Chimie et de Physique. (Original description of Iron/Acid reduction).
- Gawande, M. B., et al. (2013). "Iron-based catalysts in organic synthesis." Chemical Society Reviews. (Modern review of chemoselective Iron reductions).
Sources
Application Notes and Protocols: Synthesis of Fluorinated Biphenyls from 1,2,3-Trichloro-4-fluorobenzene
Introduction: The Strategic Value of Fluorinated Biphenyls in Modern Chemistry
Fluorinated biphenyls represent a cornerstone of modern medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms into the biphenyl scaffold can profoundly influence a molecule's physicochemical and biological properties.[2][3] In drug discovery, this often translates to enhanced metabolic stability, improved binding affinity to target proteins, and fine-tuned lipophilicity, all of which are critical for developing effective and safe pharmaceuticals.[2][4] The unique electronic properties conferred by fluorine also make these compounds valuable in the design of advanced materials such as liquid crystals and polymers.[1]
This guide provides a comprehensive overview and a detailed protocol for the synthesis of fluorinated biphenyls, with a specific focus on the use of 1,2,3-trichloro-4-fluorobenzene as a readily available starting material. We will delve into the mechanistic intricacies of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and provide a step-by-step experimental procedure for researchers, scientists, and drug development professionals.
The Synthetic Challenge: Regioselectivity in Polychlorinated Systems
The primary challenge in the functionalization of polychlorinated aromatic compounds like this compound is achieving regioselectivity. The molecule presents three distinct carbon-chlorine (C-Cl) bonds, and controlling which of these bonds participates in the cross-coupling reaction is paramount for the synthesis of a specific, desired product.
The reactivity of each C-Cl bond is governed by a complex interplay of steric and electronic factors:
-
Steric Hindrance: The chlorine atom at the C2 position is significantly more sterically hindered due to its position between two other chlorine atoms. The C1 and C3 positions are less encumbered. Generally, less sterically hindered positions are more accessible to the bulky palladium catalyst, favoring reaction at C1 or C3.
-
Electronic Effects: The fluorine atom at C4 is a strongly electron-withdrawing group, which influences the electron density of the aromatic ring and the polarization of the C-Cl bonds. This can affect the rate of oxidative addition, a key step in the catalytic cycle.
Given these factors, the Suzuki-Miyaura coupling of this compound is most likely to occur at the less sterically hindered C1 or C3 positions. The precise outcome may depend on the specific catalyst, ligand, and reaction conditions employed. For the purpose of this protocol, we will outline a general procedure that is likely to favor mono-arylation at one of these less hindered positions.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[5][6] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[1][7]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-methoxyphenylboronic acid.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| This compound | C₆H₂Cl₃F | 199.44 | Commercially Available | |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | Commercially Available | |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Commercially Available | Pre-catalyst |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | C₂₆H₃₅O₂P | 410.52 | Commercially Available | Ligand |
| Potassium phosphate, tribasic (K₃PO₄) | K₃PO₄ | 212.27 | Commercially Available | Base, should be finely ground and dried before use. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Commercially Available | Anhydrous, degassed |
| Deionized Water | H₂O | 18.02 | - | Degassed |
| Toluene | C₇H₈ | 92.14 | Commercially Available | For extraction |
| Magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercially Available | Anhydrous, for drying |
| Silica Gel | SiO₂ | 60.08 | Commercially Available | For column chromatography (e.g., 230-400 mesh) |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 199.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium phosphate (3.0 mmol, 636.8 mg).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 2 mL of anhydrous, degassed 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add an additional 8 mL of anhydrous, degassed 1,4-dioxane and 2 mL of degassed deionized water to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of toluene and 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired fluorinated biphenyl product(s).
-
Expected Outcome and Characterization
The reaction is expected to yield a mono-arylated product, either 1,2-dichloro-3-(4-methoxyphenyl)-4-fluorobenzene or 1,3-dichloro-2-(4-methoxyphenyl)-4-fluorobenzene, or a mixture of both. The isolated product(s) should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To determine the structure and isomeric ratio.
-
¹⁹F NMR spectroscopy: To confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Impure or wet reagents/solvents- Insufficient temperature | - Use fresh Pd(OAc)₂ and ligand.- Ensure all reagents and solvents are anhydrous and properly degassed.- Increase the reaction temperature in 10 °C increments. |
| Formation of side products | - Homocoupling of the boronic acid- Protodeboronation of the boronic acid | - Use a slight excess of the boronic acid.- Ensure the base is thoroughly dried and finely powdered.- Consider using a different base, such as Cs₂CO₃. |
| Poor regioselectivity | - Inappropriate ligand or reaction conditions | - Screen different phosphine ligands (e.g., XPhos, RuPhos).- Vary the solvent system and temperature.- Consider a different palladium precursor. |
Conclusion
The synthesis of fluorinated biphenyls from polychlorinated precursors like this compound is a valuable transformation for accessing novel chemical entities for drug discovery and materials science. While regioselectivity presents a notable challenge, the Suzuki-Miyaura coupling, with careful optimization of catalysts, ligands, and reaction conditions, offers a robust and reliable method for achieving this goal. The protocol provided herein serves as a solid starting point for researchers to explore the synthesis of this important class of compounds.
References
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. Available at: [Link]
-
Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry. Available at: [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]
-
Synthesis of Highly Fluorinated 2,2′-Biphenols and 2,2′-Bisanisoles. Organic Letters. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available at: [Link]
-
RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC. Available at: [Link]
-
Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction. Semantic Scholar. Available at: [Link]
Sources
- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed substitution and cross-coupling of benzylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of C–H bonds of polychlorobenzenes for palladium-catalysed direct arylations with aryl bromides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Catalyst Optimization for 1,2,3-Trichloro-4-fluorobenzene (TCFB)
Executive Summary & Diagnostic Framework
The Substrate Challenge: 1,2,3-Trichloro-4-fluorobenzene (TCFB) presents a unique "triad" of challenges:
-
Steric Crowding: The C2-chlorine is "sandwiched" between halogens, making it sterically inaccessible under standard conditions.
-
Electronic Bias: The C3-chlorine is activated by the ortho-fluorine (inductive effect), while the C1-chlorine is sterically more accessible but electronically less activated.
-
Hydrodehalogenation Risk: The electron-deficient ring is prone to reductive side-reactions (replacing Cl/F with H) if catalyst loading is mismanaged relative to the hydride source.
Diagnostic Triage Table Use this table to identify your specific issue before proceeding to the Q&A.
| Symptom | Probable Root Cause | Immediate Action |
| Mixture of Regioisomers | Catalyst loading too high (Burst Kinetics) | Reduce [Pd] loading; Switch to bulkier ligand (e.g., tBuXPhos). |
| Reaction Stalls at ~60-80% | Catalyst Deactivation (Pd Black) or Product Inhibition | Check Ligand/Metal ratio; Add surfactant (TPGS-750-M) or switch solvent. |
| Formation of di/tri-arylated products | Rate of 2nd oxidative addition > 1st | Slow addition of coupling partner; Lower temperature. |
| Dehalogenated Byproducts | Hydride transfer from solvent/base | Switch from 2° alcohols (IPA) to Toluene/Water; Dry solvents. |
Troubleshooting Guides (Q&A Format)
Issue 1: "I am seeing a 60:40 mixture of isomers. How do I improve site selectivity?"
Technical Insight: High catalyst loading often erodes selectivity. In TCFB, there is a competition between the C1-Cl (sterically favored) and C3-Cl (electronically favored by o-F) sites. High local concentrations of active Pd(0) can drive "burst kinetics," where the catalyst indiscriminately inserts into both accessible bonds before thermodynamic equilibration can occur.
Corrective Protocol:
-
Reduce Catalyst Loading: Drop from 5 mol% to 0.5–1.0 mol%. Lowering the concentration of active species slows the reaction, favoring the kinetically dominant pathway (usually C1-Cl with bulky ligands).
-
Ligand Switch: Move to a ligand with a larger cone angle (e.g., XPhos or BrettPhos ). These ligands increase the steric penalty for attacking the crowded C3 position, forcing the reaction to the more accessible C1 site.
-
Controlled Addition: Do not add the catalyst all at once. Use a syringe pump to dose a catalyst stock solution over 2 hours. This maintains a low steady-state concentration of Pd(0).
Issue 2: "My reaction stalls at 70% conversion. Adding more catalyst doesn't help."
Technical Insight: This is a classic signature of Catalyst Poisoning or Ligand Oxidation , not just low turnover number (TON). In polyhalogenated systems, the accumulation of halide salts (KCl/NaCl) can form bridging species that deactivate the Pd center. Alternatively, if you are using low loading (<0.1 mol%), you may be hitting the "impurity threshold" where trace oxygen or sulfur in the solvent kills the catalyst before the cycle starts.
Corrective Protocol:
-
The "Spike" Test: Take an aliquot of the stalled reaction and add fresh substrate and fresh catalyst.
-
If it reacts: The original catalyst died (Stability issue).
-
If it does not react: The reaction environment is poisoned (Product inhibition or salt effect).
-
-
Scavenger Additives: If halide inhibition is the cause, switching the base to CsF or adding a phase transfer catalyst (e.g., 18-crown-6) can solubilize the inorganic byproducts and free the metal center.
-
Ligand:Metal Ratio: Ensure a ratio of 2:1 or 3:1 (L:Pd) . Excess ligand protects the active Pd(0) species from aggregating into catalytically inactive Pd black.
Issue 3: "I am detecting dehalogenated (H-substituted) side products."
Technical Insight: Hydrodehalogenation (HDH) competes with cross-coupling, especially in electron-deficient fluorobenzenes. The source of hydrogen is often β-hydride elimination from alkyl-boron species, the solvent (e.g., isopropanol), or the base (e.g., alkoxides).
Corrective Protocol:
-
Solvent Change: Avoid secondary alcohols (IPA, 2-butanol). Switch to aprotic non-polar solvents like Toluene or 1,4-Dioxane .
-
Base Selection: Switch from alkoxide bases (NaOtBu) to inorganic carbonates (K₂CO₃) or phosphates (K₃PO₄). Alkoxides are potent reducing agents.
-
Water Content: Surprisingly, adding small amounts of water (degassed) can suppress HDH by facilitating the solubility of the inorganic base, speeding up the transmetallation step relative to the side reaction.
Optimization Protocol: The "Loading Ladder"
Do not guess the loading. Perform this standardized Reaction Progress Kinetic Analysis (RPKA) experiment to define the optimal window.
Experimental Setup: Run 4 parallel reactions on a 0.5 mmol scale.
-
Conditions: TCFB (1.0 eq), Coupling Partner (1.1 eq), Base (2.0 eq), Solvent (0.2 M).
-
Variable: Catalyst Loading (Pd source + Ligand).
| Vial | Loading (mol%) | Purpose | Expected Outcome (Ideal) |
| A | 5.0 mol% | Benchmark | Full conversion, potential side products. |
| B | 1.0 mol% | Efficiency | >90% conversion, cleaner profile. |
| C | 0.1 mol% | Stress Test | Determines TON limit. If >50% conv, catalyst is highly active. |
| D | 1.0 mol% (Slow Add) | Selectivity | Best regioselectivity profile. |
Analysis: Plot Conversion vs. Time for Vials A and B.
-
If Rate(A) ≈ Rate(B) : Mass transfer (stirring) is rate-limiting, not the catalyst. Action: Increase stirring, lower loading further.
-
If Rate(A) >> Rate(B) : The reaction is kinetically controlled by [Pd]. Action: Vial B is your starting point for scale-up.
Visualizing the Logic
Diagram 1: Selectivity Decision Tree
This flowchart guides the decision-making process for optimizing regioselectivity based on the steric/electronic conflict of TCFB.
Caption: Decision tree for navigating the steric (C1) vs. electronic (C3) competition in TCFB coupling.
Diagram 2: Catalyst Deactivation Loop
Understanding why the reaction stops is key to fixing it. This diagram illustrates the "Death Valley" of Pd catalysis.
Caption: The Catalytic Cycle vs. Deactivation Pathways. Note that "Dimer" formation is reversible, while "Pd Black" is not.
References
-
Site-Selective Cross-Coupling: Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes. J. Am. Chem. Soc. 2020.
-
Mechanistic Insight: Oxidative Addition of Chlorobenzene to Rh/Pd Complexes: Selectivity in Polyhalogenated Systems. Eur. J. Inorg.[1] Chem. 2020.[2][3][4][5]
-
Hydrodehalogenation: Facile Hydrodehalogenation with Pd/C Catalyst under Multiphase Conditions. SciSpace/J. Catal.
-
General Troubleshooting: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Guides.[6]
-
Ligand Effects: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. J. Org.[7] Chem. 2022.[7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 5. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
troubleshooting low conversion rates with 1,2,3-Trichloro-4-fluorobenzene
Technical Support Center: Troubleshooting 1,2,3-Trichloro-4-fluorobenzene (TCFB) Reactivity
Overview
Substrate: this compound (
This guide addresses the three most common failure modes: Stalled
Module 1: Nucleophilic Aromatic Substitution ( )
User Query: "I am trying to displace the fluorine with a secondary amine using
Root Cause Analysis
The C4-F bond is activated by inductive withdrawal (-I effect) from the Cl atoms at C1 and C3. However, Chlorine is a weak activator compared to Nitro (
Troubleshooting Protocol
| Variable | Recommendation | Mechanism of Action |
| Solvent | Switch to DMSO or NMP | These solvents have higher dielectric constants than DMF, better stabilizing the anionic Meisenheimer intermediate. |
| Temperature | Increase to 120–130°C | The activation barrier for Cl-activated |
| Base/Additive | Add | If using |
| Leaving Group Scavenger | Use | In stubborn cases, adding a calcium salt precipitates |
Critical Warning: Do not exceed 140°C if using strong alkoxide bases (e.g.,
), as this triggers benzyne formation via deprotonation at C5, leading to tars and regio-scrambling.
Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
User Query: "My Palladium-catalyzed coupling is failing. I see starting material and dehalogenated byproducts, but no product. I am targeting the C1-Cl bond."
Root Cause Analysis
TCFB presents a "Steric U-Shape." The C2-chlorine is flanked by Cl at C1 and C3, making it virtually inert to oxidative addition. The C1-chlorine is the most accessible, but the overall electron-deficiency of the ring stabilizes the Pd(II) intermediate, making reductive elimination the rate-limiting step. If the cycle stalls,
Regioselectivity & Catalyst Selection Guide
-
Target: C1-Cl (Para to F)
-
Challenge: Competitive insertion at C3-Cl (Ortho to F) is possible but sterically slower.
-
Solution: Use Bulky, Electron-Rich Phosphines .
Recommended System:
-
Precatalyst: Pd(OAc)2 or Pd-PEPPSI-IPr (for difficult oxidative addition).
-
Ligand: XPhos or BrettPhos .
-
Why? The bulk promotes the difficult reductive elimination step and prevents the formation of inactive Pd-dimers.
-
-
Solvent: 1,4-Dioxane (anhydrous).
-
Base:
(anhydrous). Avoid carbonate bases if conversion is low; phosphate is more basic in non-polar media.
Visualizing the Steric/Electronic Landscape:
Caption: Figure 1. Reactivity map of TCFB. Green indicates the primary site for cross-coupling; Red indicates the sterically shielded position.
Module 3: Lithiation & Deprotonation (DoM)
User Query: "I treated TCFB with n-BuLi at -78°C to functionalize position C5, but the reaction mixture turned black and I isolated a complex mixture of oligomers."
Root Cause Analysis
This is a classic "Benzyne Crash."
-
Acidity: The proton at C5 is highly acidic (ortho to F, meta to Cl).
-
Mechanism:
-BuLi deprotonates C5. -
The Trap: The resulting anion at C5 is ortho to the Fluorine at C4. Lithium fluoride (LiF) is thermodynamically driven to eliminate immediately, generating 3,4,5-trichlorobenzyne . This highly reactive intermediate undergoes self-polymerization or nucleophilic attack by the solvent/base.
Corrective Protocol: The "In-Situ Trap" Method
To functionalize C5 without benzyne formation, you must avoid the discrete anionic species or stabilize it.
Step-by-Step Guide:
-
Base Selection: Switch from
-BuLi to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA .-
Why? Bulky amide bases favor deprotonation over nucleophilic attack (which
-BuLi can sometimes do at the C-Cl bond).
-
-
Temperature: Maintain -95°C to -78°C . Do not allow to warm above -70°C before quenching.
-
Technique: Use the "In-Situ Quench" (Barbier conditions) .
-
Mix the electrophile (e.g.,
, Aldehydes) with the TCFB before adding the base. -
Add the base slowly.[1] The lithiated species is trapped by the electrophile faster than it can eliminate LiF to form benzyne.
-
Caption: Figure 2. Kinetic competition between benzyne formation (Path A) and successful functionalization (Path B).
FAQ: Rapid Fire Troubleshooting
Q: Can I use microwave irradiation for the
Q: Why does my GC-MS show a peak with M-34 mass? A: This is likely Hydrodechlorination . If you are using Pd catalysis, your system contains a hydride source (e.g., excess amine, alcohol solvent). Switch to non-protic solvents (Toluene, Dioxane) and ensure your base is anhydrous.
Q: How do I remove the unreacted TCFB from my product? They co-elute. A: TCFB is non-polar. If your product has a polar functional group (amine, ester), derivatize the product (e.g., salt formation with HCl) to separate it by extraction, then neutralize. If both are non-polar, use Reverse Phase (C18) chromatography, as the highly halogenated TCFB interacts strongly with the C18 stationary phase, often shifting its retention time significantly compared to mono-functionalized products.
References
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551–6554.
-
Hori, Y., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.[2] Molecules, 19(9), 14840-14857.
-
Loudon, G. M. (2009). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[3] Organic Chemistry (5th Ed). Roberts and Company Publishers.
-
Carone, K. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[4] ACS Central Science.
Sources
controlling exotherms during 1,2,3-Trichloro-4-fluorobenzene functionalization
Current Status: SYSTEM ACTIVE Ticket ID: TCFB-THERM-001 Priority: CRITICAL
Welcome to the High-Energy Chemistry Support Hub. You are accessing the master protocol for the functionalization of 1,2,3-Trichloro-4-fluorobenzene (TCFB) .
This substrate is deceptive. While it appears to be a standard polyhalogenated building block, its specific substitution pattern (three adjacent chlorines, one fluorine) creates a "thermodynamic trap" during functionalization. Whether you are performing Lithiation or Nucleophilic Aromatic Substitution (
PART 1: The Thermodynamic Hazard (Critical Safety Alert)
Why is this chemistry dangerous? The hazard profile of TCFB changes largely based on your reagent choice. You are likely attempting one of two pathways. The failure modes for both are distinct and severe.
Pathway A: Lithiation (The "Benzyne Edge")
If you are using n-BuLi or LDA, you are generating a lithiated intermediate. In TCFB, the lithium atom will likely reside at the C5 position (ortho to Fluorine) due to Directed Ortho Metalation (DoM), or at C3 via Halogen-Lithium exchange.
-
The Hazard: You have placed a Lithium atom adjacent to a leaving group (Fluorine or Chlorine).
-
The Event: If the temperature rises above -50°C , the molecule undergoes spontaneous elimination of LiF or LiCl. This generates a Benzyne (aryne) intermediate.[1]
-
The Consequence: Benzynes are highly unstable. They will instantaneously polymerize or react with the solvent, releasing massive amounts of energy (adiabatic temperature rise) and potentially over-pressurizing the reactor.
Pathway B:
(The "Accumulation Trap")
If you are using an amine or alkoxide to displace the Fluorine.
-
The Hazard: The reaction is exothermic.
-
The Event: If you add the nucleophile faster than the cooling system can remove the heat, the reaction rate accelerates exponentially (Arrhenius behavior).
-
The Consequence: Thermal runaway leading to solvent boil-off or secondary decomposition.
PART 2: Troubleshooting & Protocols
Workflow 1: Controlling Lithiation Exotherms
For users observing blackening reaction mixtures or pressure spikes during n-BuLi addition.
Q: My reaction mixture turned black and pressurized at -40°C. What happened? A: You triggered the "Benzyne Cascade." You likely formed the 5-lithio-TCFB species, which is only stable below -60°C. At -40°C, it eliminated LiF to form the benzyne, which then polymerized (forming "tars" or black matter).
Corrective Protocol:
-
Cryogenic Lock: Maintain internal reactor temperature (
) at -78°C . Do not allow to exceed -65°C during addition. -
Probe Placement: Do not rely on jacket temperature. The exotherm happens in the bulk fluid. Use a submerged RTD or thermocouple.
-
The "Halogen Dance" Check: Even if no explosion occurs, warming can cause the Lithium to migrate to a more thermodynamically stable position (scrambling your regiochemistry). Keep it cold.
Visualizing the Hazard Pathway:
Figure 1: The "Benzyne Edge" decision tree. Success depends entirely on maintaining cryogenic conditions to prevent Li-F elimination.
Workflow 2: Managing
Dosing
For users observing temperature spikes during amine/alkoxide addition.
Q: How do I determine the safe addition rate for the nucleophile? A: You must operate under "Feed-Limited" conditions, where the reaction rate is limited by how fast you add the reagent, not by the kinetics of the reaction itself.
The "Heat Accumulation" Test: If you stop the feed, the temperature should drop immediately. If the temperature continues to rise after the feed stops, you have Accumulation . This means unreacted reagent is building up in the reactor, creating a "thermal bomb" waiting to detonate.
Recommended
| Parameter | Specification | Reason |
| Solvent | DMSO, NMP, or DMF | High dielectric constant stabilizes the Meisenheimer complex. |
| Temperature | 0°C to 25°C (Start) | TCFB is highly activated; heat is rarely needed for initiation. |
| Dosing Control | Gravimetric/Pump | Manual addition is too inconsistent. |
| Quench Method | Reverse Quench | Pour reaction into water/acid. Never add water to the reaction (steam explosion risk). |
PART 3: Engineering Controls & Data[2]
Q: What are the specific thermal limits I should program into my interlocks? A: Use the following conservative limits based on polyhalobenzene calorimetry data.
| Functionalization Type | Critical Onset Temp ( | Recommended Operating Temp ( | Alarm/Trip Point |
| Lithiation (n-BuLi) | -50°C (Benzyne formation) | -78°C | -65°C |
| Varies (Reaction is instant) | 0°C - 20°C | 35°C | |
| Grignard Formation | > 40°C (Initiation) | Reflux (Controlled) | Condenser Limit |
Process Control Logic: The following logic loop ensures that reagent addition is physically impossible if the cooling capacity is overwhelmed.
Figure 2: Active safety loop. The dosing pump must be slaved to the internal temperature probe, not a timer.
References
-
Safety of Lithiated Halobenzenes & Benzyne Form
- Title: "Suppression of benzyne form
- Source: ResearchG
- Context: Details the instability of metallated halobenzenes and the benzyne elimin
-
URL:
-
Nucleophilic Arom
-
Title: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis" (PMC)[2]
- Source: N
- Context: Discusses the activation of fluoroarenes and the mechanism relevant to TCFB.
-
URL:
-
-
Process Safety for Halogen
- Title: "Material Safety Data Sheet - 1,2,4-Trichlorobenzene" (Analogous Hazards)
-
Source: OSHA Occupational Chemical Database[3]
- Context: Provides baseline toxicity and flammability data for trichlorin
-
URL:
-
Benzyne Intermediate Verific
- Title: "Nucleophilic Aromatic Substitution - The Benzyne Mechanism"
- Source: Master Organic Chemistry
- Context: Mechanistic explanation of elimination-addition p
-
URL:
Sources
Validation & Comparative
validating 1,2,3-Trichloro-4-fluorobenzene purity for electronic grade applications
Title: Validating 1,2,3-Trichloro-4-fluorobenzene (TCFB) Purity for Electronic Grade Applications: A Comparative Technical Guide
Executive Summary: The Purity Paradox in Microelectronics
In the synthesis of liquid crystal monomers and high-performance dielectric fluids, This compound (TCFB) serves as a critical halogenated intermediate. While standard chemical synthesis often targets 99.5% purity, electronic grade applications demand a "5N" (99.999%) standard or specific impurity profiles where nature of the impurity matters more than the absolute percentage.
For researchers and drug development professionals repurposing this molecule for bio-electronic interfaces or high-sensitivity sensors, the presence of isomeric impurities (specifically 1,2,4-trichloro-5-fluorobenzene) and trace metallic ions (Fe, Na, K) can lead to catastrophic device failure mechanisms, such as current leakage, crystallization defects, or enzyme deactivation.
This guide outlines a self-validating quality control system to distinguish Electronic Grade TCFB from standard industrial variants.
Comparative Analysis: TCFB vs. Isomeric Alternatives
The primary challenge in validating TCFB is not identifying gross contaminants, but resolving it from its thermodynamic isomers.
The Separation Challenge
During the chlorofluorination process, this compound is often co-synthesized with its isomers. Because they share identical molecular weights (199.4 g/mol ) and similar polarities, they co-elute on standard non-polar GC columns.
| Feature | This compound (Target) | 1,2,4-Trichloro-5-fluorobenzene (Impurity) | Impact on Electronics |
| Boiling Point | ~218-220°C (Est.) | ~213-215°C | < 5°C difference makes distillation difficult. |
| Dipole Moment | High (Asymmetric Cl distribution) | Moderate | Affects dielectric constant ( |
| Crystallization | Distinct lattice structure | Disrupts target lattice | Causes "black spots" in Liquid Crystal Displays (LCDs). |
| Reactivity | F at pos 4 is activated by ortho-Cl | F is less activated | Inconsistent reaction rates in subsequent synthesis steps. |
Expert Insight: Relying solely on a single standard boiling-point GC method is a critical failure point. You must use a stationary phase that interacts with the dipole moment (polarity) of the molecule, not just its volatility.
Validation Framework & Methodologies
To ensure electronic grade performance, a multi-tiered validation workflow is required. This system is designed to be self-correcting: if a check fails, the material is rejected or re-processed immediately.
Workflow Diagram
Figure 1: Decision Matrix for Electronic Grade TCFB Validation.
Protocol A: Isomeric Resolution via GC-MS
Objective: Quantify organic impurities with specific focus on separating the 1,2,4-isomer.[1]
-
Instrument: Gas Chromatograph with Mass Spectrometer (Single Quadrupole is sufficient, Triple Quad preferred for background noise reduction).
-
Column Selection: Critical. Do NOT use a standard DB-1 or DB-5 (non-polar) column.
-
Recommended:DB-WAX or HP-88 (High Polarity Polyethylene Glycol or Cyanopropyl). These phases separate based on dipole-dipole interactions, effectively resolving the TCFB isomers which have different polarity vectors.
-
-
Method Parameters:
-
Inlet: Split mode (20:1) to prevent column overload. Temp: 250°C.[2]
-
Oven: 60°C (hold 2 min)
5°C/min 240°C. Slow ramp is essential for isomer resolution. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
-
System Suitability Test (SST):
-
Inject a mix of 1,2,3-TCFB and 1,2,4-TCFB (1:1 ratio).
-
Requirement: Resolution (
) between peaks must be (baseline separation).
-
Protocol B: Trace Metal Analysis (SEMI F48 Adapted)
Objective: Detect metallic ions (Fe, Cu, Na, Ca) that cause dielectric breakdown.
-
Preparation: Direct injection of organic solvents into ICP-MS is risky due to carbon buildup on cones.
-
Method:Closed Vessel Acid Digestion .
-
Mix 1g TCFB with 5mL Ultrapure
in a PFA microwave vessel. -
Digest at 200°C for 20 mins.
-
Dilute with UPW (Ultrapure Water) to 50mL.
-
-
Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Collision Cell: Use Helium mode to remove polyatomic interferences (e.g.,
interference on ).
-
-
Limits:
-
Na, K, Ca:
ppb. -
Fe, Ni, Cu:
ppb.
-
Protocol C: Ionic Contamination & Moisture
-
Ion Chromatography (IC): Water extraction method.[3] Shake TCFB with UPW (1:1 ratio) for 30 mins. Analyze the aqueous phase for free Chloride (
) and Fluoride ( ).-
Limit:
ppb. High halides indicate hydrolysis or poor washing.
-
-
Karl Fischer (Coulometric):
-
Solvent: Anolyte containing chloroform or xylene to solubilize the halogenated benzene.
-
Limit:
ppm.
-
Experimental Data: Performance Comparison
The following data illustrates the difference between "Standard Synthesis Grade" and "Electronic Grade" TCFB when used in a simulated liquid crystal formulation.
Table 2: Comparative Analysis of TCFB Lots
| Parameter | Standard Grade (Lot A) | Electronic Grade (Lot B) | Validation Method |
| Assay (GC) | 99.2% | 99.98% | GC-FID (Polar Column) |
| Main Impurity | 0.6% (1,2,4-isomer) | < 0.01% (Not Detected) | GC-MS |
| Iron (Fe) | 150 ppb | 1.2 ppb | ICP-MS |
| Sodium (Na) | 85 ppb | < 0.5 ppb | ICP-MS |
| Moisture | 200 ppm | 12 ppm | Karl Fischer |
| Dielectric Loss | High ( | Low ( | Impedance Spectroscopy |
| Result | FAIL (Device Shorting) | PASS (Stable Operation) | Application Test |
Analysis: Lot A contains 0.6% of the 1,2,4-isomer. While chemically similar, this impurity acts as a defect site in a crystal lattice, reducing the phase transition temperature of liquid crystals. Furthermore, the 150 ppb Iron content in Lot A would lead to immediate electrochemical migration (dendrite growth) under the electric fields present in semiconductor devices.
References
-
PubChem Compound Summary : this compound (and Isomer Data). National Center for Biotechnology Information. [Link](Note: Used for physical property comparison of base trichlorobenzene structures).
-
Journal of Chromatography A : Separation of chlorobenzene isomers using high-polarity capillary columns. ScienceDirect. [Link]
Sources
- 1. CN105859517A - Method for purifying 1,2,4-trichlorobenzene from trichlorobenzene mixture - Google Patents [patents.google.com]
- 2. Investigation on the Gas-Phase Decomposition of Trichlorfon by GC-MS and Theoretical Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Study of SNAr Reaction Rates in Fluorinated Benzenes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of Nucleophilic Aromatic Substitution (SNAr) reactions is paramount for the efficient synthesis of complex aromatic compounds. This guide provides an in-depth comparative analysis of SNAr reaction rates in various fluorinated benzenes, underpinned by experimental data and mechanistic insights. We will explore the unique role of fluorine in these reactions and provide a framework for predicting and optimizing reaction outcomes.
The SNAr Mechanism: A Two-Step Dance
The SNAr reaction is a cornerstone of modern organic synthesis, allowing for the substitution of a leaving group on an aromatic ring by a nucleophile. The generally accepted mechanism proceeds through a two-step addition-elimination pathway.[1][2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] This step is typically the rate-determining step (RDS) as it involves the temporary loss of aromaticity, which is energetically unfavorable.[5][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step through the elimination of the leaving group.[1]
The stability of the Meisenheimer complex is a critical factor influencing the overall reaction rate. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are essential for stabilizing the negative charge of the intermediate through resonance, thereby accelerating the reaction.[2][7][8]
Caption: Generalized SNAr Reaction Pathway.
The Fluorine Anomaly: A Superior Leaving Group in SNAr
Contrary to what is observed in SN1 and SN2 reactions where fluoride is a poor leaving group due to the strong C-F bond, in SNAr reactions, fluoroarenes are often more reactive than their chloro, bromo, or iodo counterparts.[2][9] This "element effect" is characterized by the leaving group reactivity order: F > Cl ≈ Br > I.[10][11]
The enhanced reactivity of fluorinated benzenes in SNAr reactions can be attributed to two primary factors:
-
Inductive Effect: Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect significantly stabilizes the negatively charged Meisenheimer complex formed during the rate-determining addition step. By lowering the activation energy of this step, the overall reaction rate is increased.
-
Rate-Determining Step: Since the C-F bond is broken after the rate-determining step, the high bond dissociation energy of the C-F bond has a less significant impact on the overall reaction kinetics.[6][8]
Comparative Reaction Rate Analysis
The reactivity of fluorinated benzenes in SNAr reactions is highly dependent on the nature and position of other substituents on the aromatic ring. The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack.
| Substrate | Relative Rate (approx.) | Key Activating/Deactivating Factors |
| Fluorobenzene | 1 | No activating groups, reaction is very slow. |
| 1-Fluoro-4-nitrobenzene | 7 x 107 | Strong activation by the para-nitro group. |
| 1-Fluoro-2,4-dinitrobenzene | 3 x 1012 | Very strong activation by two nitro groups. |
| 1-Fluoro-3-nitrobenzene | 100 | Weaker activation as the nitro group is meta. |
| Pentafluorobenzene | ~104 | Cumulative inductive effect of multiple fluorine atoms. |
Note: Relative rates are approximate and can vary significantly with the nucleophile, solvent, and temperature.
The data clearly illustrates the profound impact of electron-withdrawing groups on the reaction rate. A single nitro group in the para position increases the rate by several orders of magnitude, and a second nitro group has an even more dramatic effect. The deactivating effect of a meta-positioned nitro group is also evident, as it cannot participate in resonance stabilization of the Meisenheimer complex.
Experimental Protocol for Kinetic Studies
To quantitatively compare the SNAr reaction rates of different fluorinated benzenes, a well-designed kinetic study is essential. Here, we outline a general protocol for a pseudo-first-order kinetic experiment using UV-Vis spectroscopy.
Materials and Reagents
-
Fluorinated benzene substrate (e.g., 1-fluoro-4-nitrobenzene, 1-fluoro-2,4-dinitrobenzene)
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Solvent (e.g., DMSO, acetonitrile)
-
Internal standard (if using chromatography)
-
Thermostatted UV-Vis spectrophotometer or HPLC system
Experimental Workflow
Caption: Workflow for a Kinetic Study of an SNAr Reaction.
Detailed Steps
-
Preparation of Stock Solutions: Prepare stock solutions of the fluorinated benzene substrate and the nucleophile in the chosen solvent at known concentrations.
-
Reaction Setup: In a thermostatted cuvette or reaction vessel, add a specific volume of the substrate solution. Ensure the temperature is stable before proceeding.
-
Initiation of the Reaction: Initiate the reaction by adding a large excess of the nucleophile solution to the substrate solution. This ensures pseudo-first-order kinetics with respect to the substrate.
-
Monitoring the Reaction: Immediately begin monitoring the reaction by measuring the absorbance of the product at a specific wavelength over time using a UV-Vis spectrophotometer. Alternatively, aliquots can be taken at regular intervals, quenched, and analyzed by HPLC.
-
Data Analysis: Plot the natural logarithm of the substrate concentration (or a value proportional to it, such as absorbance) versus time.
-
Determination of the Rate Constant: The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs). The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the nucleophile.
The Hammett Plot: Quantifying Substituent Effects
The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the rates of aromatic reactions.[12][13] A Hammett plot is generated by plotting the logarithm of the rate constant (k) for a series of substituted reactants against the appropriate Hammett substituent constant (σ).
For SNAr reactions, a positive slope (ρ value) is typically observed, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction.[14] The magnitude of the ρ value provides insight into the sensitivity of the reaction to substituent effects. A large positive ρ value suggests a significant buildup of negative charge in the transition state, consistent with the formation of a Meisenheimer-like intermediate.
Caption: Illustrative Hammett Plot for an SNAr Reaction.
Conclusion
The reactivity of fluorinated benzenes in SNAr reactions is a fascinating interplay of inductive effects and the stability of the Meisenheimer intermediate. Fluorine's high electronegativity makes it a potent activating group, leading to significantly enhanced reaction rates compared to other halogens, particularly in the presence of other electron-withdrawing substituents. A thorough understanding of these principles, coupled with systematic kinetic analysis, empowers researchers to design and optimize synthetic routes for the efficient production of valuable aromatic compounds.
References
-
Leaving group - Wikipedia. Available from: [Link].
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. National Center for Biotechnology Information. Available from: [Link].
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Chemistry Stack Exchange. Available from: [Link].
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. MDPI. Available from: [Link].
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. American Chemical Society Publications. Available from: [Link].
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC - NIH. National Center for Biotechnology Information. Available from: [Link].
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. National Center for Biotechnology Information. Available from: [Link].
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - ResearchGate. ResearchGate. Available from: [Link].
-
Addition-Elimination at Aromatics - St. John's University and the College of St. Benedict. St. John's University and the College of St. Benedict. Available from: [Link].
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. Available from: [Link].
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. Available from: [Link].
-
A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Pomona College. Available from: [Link].
-
Meisenheimer complex - Wikipedia. Wikipedia. Available from: [Link].
-
Transition state for decomposition of the Meisenheimer complex derived... - ResearchGate. ResearchGate. Available from: [Link].
-
A survey of Hammett substituent constants and resonance and field parameters. ACS Publications. Available from: [Link].
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- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Leaving group - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1,2,3-Trichloro-4-fluorobenzene
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 1,2,3-Trichloro-4-fluorobenzene, a halogenated aromatic compound, requires a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a deep, procedural framework for its safe handling, grounded in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Foundational Hazard Assessment: A Conservative Approach
Specific toxicological data for this compound is not extensively documented. Therefore, we must adopt a conservative safety posture by evaluating the known hazards of structurally analogous compounds, such as other trichlorobenzenes and fluorinated aromatics. This approach ensures we prepare for the highest potential risk.
The primary hazards associated with this class of chemicals are summarized below:
| Potential Hazard | Associated Risk & Rationale | Relevant Analogs |
| Skin Irritation/Corrosion | Halogenated aromatic compounds can defat the skin, leading to irritation, dermatitis, and potential absorption. | 1,2,3-Trichlorobenzene, 1-Chloro-4-fluorobenzene[1][2] |
| Serious Eye Damage/Irritation | Direct contact with solids or liquids can cause significant irritation or damage. | 1,2,3-Trichlorobenzene, 1-Chloro-4-fluorobenzene[1][2] |
| Respiratory Tract Irritation | Inhalation of dust or vapors may irritate the respiratory system. | 1,2,3-Trichlorobenzene, 1-Chloro-4-fluorobenzene[1][2] |
| Acute Toxicity (Oral) | Ingestion is a potential route of exposure that can lead to harmful systemic effects. | 1,2,3-Trichlorobenzene[2] |
| Aquatic Toxicity | These compounds are often very toxic to aquatic life, with long-lasting environmental effects.[3][4] | 1,2,3-Trichlorobenzene[2] |
| Combustion Byproducts | In a fire, decomposition can release highly toxic and corrosive gases such as hydrogen chloride and phosgene.[3][5] | Halogenated Organics |
This assessment dictates that our Personal Protective Equipment (PPE) strategy must provide a robust barrier against skin and eye contact, mitigate inhalation risk, and be managed in a way that prevents environmental release.
Core PPE Requirements: A Multi-Layered Defense
Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[3][6] All handling of this compound should occur within a fume hood. The following PPE is mandatory and complements this primary control.
Hand Protection: The Critical Barrier
The selection of appropriate gloves is paramount, as many common laboratory gloves offer poor protection against chlorinated and aromatic hydrocarbons.[7]
Glove Selection Rationale:
A double-gloving strategy is strongly recommended. This involves wearing a highly resistant inner glove and a disposable outer glove for incidental splash protection and to maintain dexterity.
-
Inner Layer (High Resistance): Choose gloves specifically rated for chlorinated solvents.
-
Outer Layer (Splash Protection):
-
Nitrile: While offering poor resistance to prolonged contact with this chemical class, a nitrile glove serves as an excellent disposable outer layer to protect the primary glove from contamination and for frequent changes.
-
Glove Material Compatibility for Halogenated Aromatic Compounds:
| Glove Material | Performance Against Chlorinated/Aromatic Solvents | Recommendation |
| Viton® | Excellent[7][8] | Recommended as inner glove |
| Silver Shield®/Norfoil® | Excellent[7][8] | Recommended as inner glove |
| Polyvinyl Alcohol (PVA) | Good, but degrades rapidly with water/alcohols[7] | Use with caution; not for aqueous solutions |
| Neoprene | Poor[7] | Not Recommended |
| Butyl Rubber | Poor[7] | Not Recommended |
| Nitrile | Poor to Fair (for incidental contact only)[7] | Recommended as outer glove only |
| Natural Rubber/Latex | Poor | Not Recommended |
Eye and Face Protection: Preventing Irreversible Damage
Standard safety glasses are insufficient. Protection must shield against splashes and airborne particles from all angles.
-
Chemical Splash Goggles: Must be worn at all times when handling the substance. They should be ANSI Z87.1-compliant and feature indirect ventilation to prevent splashes from entering.[8][9]
-
Face Shield: A full-face shield must be worn over chemical splash goggles when there is a heightened risk of splashing, such as during large-volume transfers (>1 liter) or when working with pressurized systems.[6][8]
Body Protection: Shielding from Contamination
-
Chemical-Resistant Lab Coat: A long-sleeved, knee-length lab coat made of a low-permeability material is mandatory.
-
Chemical-Resistant Apron: For larger volume work, a chemically resistant apron should be worn over the lab coat.
-
Full-Coverage Attire: Long pants and closed-toe, chemical-resistant shoes are required at all times in the laboratory.
Respiratory Protection: The Final Safeguard
As stated, a chemical fume hood is the primary method for respiratory protection. Respirators should only be necessary in situations of engineering control failure, spill cleanup, or specialized procedures where fume hood use is not feasible. Use of respirators requires enrollment in a formal Respiratory Protection Program compliant with OSHA 29 CFR 1910.134, which includes medical evaluation, fit testing, and training.[10]
Procedural Guidance: From Lab Bench to Disposal
The effectiveness of PPE is directly tied to the procedures for its use.
Step-by-Step PPE Protocol
The sequence of donning (putting on) and doffing (taking off) PPE is designed to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow
Caption: Sequential workflow for correctly donning and doffing PPE.
Spill Management Protocol
In the event of a spill inside a fume hood:
-
Alert & Isolate: Alert personnel in the immediate area. Do not attempt to clean a large spill or any spill outside of a fume hood without specialized training and equipment.
-
Contain: Use a spill kit with absorbent pads or sand to dike the spill and prevent it from spreading.
-
Neutralize/Absorb: Cover the spill with an appropriate absorbent material.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[5] All cleaning materials must be disposed of as hazardous waste.
Diagram: Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
Disposal Plan: Environmental Stewardship
Due to its classification as being toxic to aquatic life with long-lasting effects, this compound and all materials contaminated with it must be handled as hazardous waste.[2][4]
-
Waste Streams:
-
Solid Waste: All contaminated disposables (gloves, absorbent pads, weighing paper, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a sealed, properly labeled, and chemically compatible hazardous waste container.
-
-
Prohibition: DO NOT dispose of this chemical or any contaminated materials down the drain.[2]
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service, typically via incineration at a facility equipped with afterburners and scrubbers to handle halogenated compounds.[11]
By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a dynamic process of risk assessment and control that is the bedrock of laboratory safety. This proactive stance ensures the protection of yourself, your colleagues, and the environment.
References
-
Personal Protective Equipment: Hands. (2024). San Jose State University Environmental Health & Safety. [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]
-
Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (2007). The National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
-
1,2,3-Trichlorobenzene - Wikipedia. Wikipedia. [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
